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M7G(3'-OMe-5')pppA(2'-OMe)

mRNA Therapeutics In Vitro Transcription Vaccine Development

Standard dinucleotide caps (e.g., m7GpppA) yield mixed orientation Cap0 mRNA, reducing expression and triggering innate immunity. ARCA corrects orientation but forces G-initiation and Cap0. This dinucleotide analog solves all three constraints: • 3′-OMe on m7G ensures anti-reverse orientation (100% functional caps) • 2′-OMe on adenosine generates Cap1 structure for RIG-I evasion • Enables A-start templates with single IVT reagent - no post-transcriptional 2′-O-MTase step Suitable for GMP process simplification and head-to-head cap structure studies.

Molecular Formula C23H33N10O17P3
Molecular Weight 814.5 g/mol
Cat. No. B15588110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM7G(3'-OMe-5')pppA(2'-OMe)
Molecular FormulaC23H33N10O17P3
Molecular Weight814.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14+,15+,16+,21-,22-/m1/s1
InChIKeyCDTPPKGWEOGAMN-YXBODQOFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M7G(3'-OMe-5')pppA(2'-OMe) Co-Transcriptional Cap 1 Synthesis


M7G(3'-OMe-5')pppA(2'-OMe) is a chemically defined dinucleotide cap analog used in in vitro transcription (IVT) for the synthesis of 5'-capped mRNA. It is characterized by a 7-methylguanosine (m7G) moiety bearing a 3'-O-methyl (3'-OMe) modification at the ribose, which is connected via a 5'-5' triphosphate bridge to a 2'-O-methyladenosine (2'-OMe A) residue . This specific double-methylation pattern distinguishes it from standard cap analogs and forms the structural basis for its enhanced translational properties. The compound is a critical precursor for generating Cap-1 structures when incorporated co-transcriptionally and serves as the core functional motif within next-generation trinucleotide cap reagents .

1
Co-transcriptional capping: Single-step addition of correctly oriented Cap 1 during IVT
2
Anti-reverse + Cap 1: 3′-O-methyl blocks reverse incorporation; 2′-O-methyl provides immune-evasive Cap 1
3
Adenosine initiation: Compatible with A-start (+1 T) DNA templates

M7G(3'-OMe-5')pppA(2'-OMe) vs. Standard Capping


Standard cap analogs like m7GpppG produce a significant fraction of mRNA with reverse cap orientation due to the presence of free 3'-OH groups on both nucleosides, which renders up to 50% of the transcript pool untranslatable [1]. In contrast, the 3'-O-methyl modification in M7G(3'-OMe-5')pppA(2'-OMe) enforces exclusively forward orientation incorporation, a property common to anti-reverse cap analogs (ARCAs). Furthermore, the additional 2'-O-methylation on the adenosine residue elevates the cap structure to a Cap-1 configuration, which is recognized as a superior translation initiation signal in eukaryotic systems and is critical for evading innate immune detection [2]. Substituting with a simpler ARCA lacking the 2'-OMe adenosine sacrifices the distinct Cap-1 advantages, while enzymatic capping post-transcriptionally introduces additional processing steps and batch variability that co-transcriptional capping with this analog avoids .

!
Standard m7GpppA lacks 3′-O-methyl, producing mixed-orientation caps that may reduce translatable mRNA yield
!
ARCA (m7,3′-OGpppG) initiates only with guanosine and generates Cap 0; not applicable for A-start templates
!
Enzymatic capping adds post-IVT steps, cofactor requirements, and process variability that may shift lot-to-lot consistency

M7G(3'-OMe-5')pppA(2'-OMe) Differentiation Evidence


Anti-Reverse Orientation vs. m7GpppA

The 3'-O-methyl substitution on the m7G moiety prevents reverse cap incorporation, ensuring 100% of transcripts are in the translatable forward orientation. This is in stark contrast to conventional m7GpppG capping, where approximately 33–50% of caps are incorporated in reverse. Quantitative in vitro and in vivo translation studies demonstrate that ARCA-capped mRNAs (which share the 3'-OMe modification) are translated 1.1- to 2.6-fold more efficiently than m7GpppG-capped counterparts across multiple systems [1]. In a specific cellular model (mouse JAWSII dendritic cells), ARCA-capped luciferase mRNA yielded approximately 20-fold higher protein expression than m7GpppG-capped mRNA [2].

Anti-Reverse Orientation
Class-level inference
~1.5- to 2-fold increase in correctly oriented capped transcripts
T7 RNA polymerase IVT; structural inference from ARCA data
Correct cap orientation supports functional mRNA yield
Direct data for this exact compound not yet peer-reviewed
mRNA Therapeutics In Vitro Transcription Vaccine Development

Cap 1 2′-O-Methylation and RIG-I Evasion

M7G(3'-OMe-5')pppA(2'-OMe) represents the core dinucleotide within the CleanCap AG (3'OMe) trinucleotide cap analog. When used as part of the CleanCap AG (3'OMe) reagent in a standardized co-transcriptional capping protocol with T7 RNA polymerase, this system consistently yields >95% capped mRNA transcripts, with some reports indicating up to 98% capping efficiency . This is a significant improvement over the incomplete capping inherent to standard dinucleotide cap analog competition with GTP, and it eliminates the need for post-transcriptional enzymatic capping steps, which can introduce variability and require additional purification.

Cap 1 RIG-I Evasion
Cross-study comparable
200-fold weaker RIG-I binding vs Cap 0
Recombinant human RIG-I; 14-bp dsRNA substrates (Devarkar 2016)
Cap 1 methylation supports innate immune sensor evasion in research models
RIG-I ATPase activation ablated; MDA5 discrimination also reported
mRNA Manufacturing Process Development Co-Transcriptional Capping

Combined Anti-Reverse and Cap 1 in One Step

Direct comparative studies using firefly luciferase mRNA demonstrate that CleanCap AG (3'OMe), which incorporates the 3'-OMe modification on the m7G moiety, yields higher, more widely distributed, and longer sustained in vivo protein expression compared to CleanCap AG lacking this 3'-OMe modification . This advantage is attributed to the 3'-O-methyl group enhancing the cap's resemblance to the endogenous Cap-1 structure found in higher eukaryotes, which is more efficiently recognized by the translation initiation machinery and may offer increased resistance to decapping enzymes.

Workflow Simplification
Cross-study comparable
Single co-transcriptional step vs 2–3 unit operations
Eliminates post-IVT enzymatic 2′-O-methylation step
Supports process robustness and reduces production complexity
Class-comparable trinucleotides reported >98% capping efficiency
mRNA Vaccines In Vivo Imaging Protein Replacement Therapy

M7G(3'-OMe-5')pppA(2'-OMe) Applications


Single-Step Cap 1 mRNA for Vaccines

The >95% co-transcriptional capping efficiency enabled by M7G(3'-OMe-5')pppA(2'-OMe)-derived reagents is critical for large-scale mRNA manufacturing. This high efficiency maximizes the yield of translatable mRNA from IVT reactions, directly reducing the cost of goods (COGS) for mRNA-based products. Eliminating post-transcriptional enzymatic capping steps further simplifies the manufacturing process, reducing both time and the risk of contamination, making it the preferred choice for GMP production .

Process Intensification for GMP mRNA Manufacturing

For researchers developing new mRNA therapeutics or vaccines, the superior in vivo expression profile demonstrated by 3'-OMe-modified cap analogs is paramount. In comparative studies, mRNAs capped with this chemistry showed higher and more sustained protein production in animal models compared to non-3'-OMe versions . This translates to a more effective research tool for proof-of-concept studies, allowing for better assessment of therapeutic windows and biological efficacy with lower mRNA doses.

A-Initiation mRNA for Protein Replacement Therapy

In cell types where transfection efficiency is a major limitation, maximizing the translational efficiency of each successfully delivered mRNA molecule is crucial. Studies with dendritic cells, a notoriously difficult-to-transfect primary cell type, show that ARCA-based capping (utilizing the 3'-OMe modification) yields up to a 20-fold increase in protein expression compared to standard capping [1]. The core dinucleotide M7G(3'-OMe-5')pppA(2'-OMe) provides this anti-reverse and enhanced translation property, ensuring that limited mRNA payloads achieve the highest possible biological response.

Cap Analog Screening and Comparative Studies

The presence of 2'-O-methylation on the first transcribed adenosine (A) is a key determinant of Cap-1 structure, which is recognized as 'self' by the innate immune system and avoids activation of pattern recognition receptors like RIG-I and IFIT [2]. By incorporating M7G(3'-OMe-5')pppA(2'-OMe) as a building block or via CleanCap AG (3'OMe), researchers can ensure their mRNA products are Cap-1, minimizing undesirable immunogenicity. This is essential for in vivo applications where repeated dosing is required, such as protein replacement therapy or chronic disease vaccines.

Application
Selection Property
Validation Focus
Cap 1 mRNA construct research (A-start)
Co-transcriptional Cap 1 with anti-reverse orientation
Translation efficiency; RIG-I/MDA5 signaling assay
Process simplification for mRNA production studies
Single-reagent IVT capping
Capping efficiency consistency; workflow robustness
A-initiation expression studies
Compatibility with +1 A DNA templates
Protein yield comparison across initiation nucleotides
Cap analog comparative studies
Defined Cap 1, anti-reverse dinucleotide standard
Benchmarking against Cap 0, ARCA, trinucleotide analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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